Potassium p-((p-aminophenyl)azo)benzenesulphonate
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Overview
Description
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate: is an organic compound with the molecular formula C12H10KN3O3S. It is a potassium salt of a sulfonated azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyeing and printing textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with aniline under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with potassium hydroxide, resulting in the formation of the potassium salt.
Industrial Production Methods
In industrial settings, the production of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying steps.
Chemical Reactions Analysis
Types of Reactions
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include sulfonated quinones or other oxidized aromatic compounds.
Reduction: The primary products are p-phenylenediamine and sulfanilic acid.
Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.
Scientific Research Applications
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate can be compared with other azo compounds such as:
Potassium P-[(P-Nitrophenyl)Azo]Benzenesulfonate: Similar in structure but contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Sodium P-[(P-Aminophenyl)Azo]Benzenesulfonate: The sodium salt variant, which may have different solubility and reactivity compared to the potassium salt.
Potassium P-[(P-Aminophenyl)Azo]Toluene-4-Sulfonate: Contains a toluene sulfonate group, which can affect its dyeing properties and industrial applications.
The uniqueness of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
85187-24-2 |
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Molecular Formula |
C12H10KN3O3S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
potassium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.K/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |
InChI Key |
AWSNBLMLYDFJLF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Related CAS |
104-23-4 (Parent) |
Origin of Product |
United States |
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